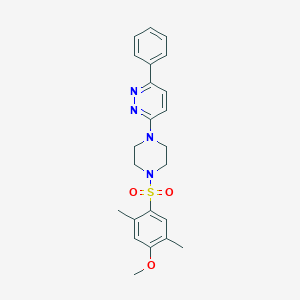

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Description

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a pyridazine-based compound featuring a phenyl group at the 6-position and a piperazine ring at the 3-position, modified with a 4-methoxy-2,5-dimethylphenyl sulfonyl moiety. Pyridazine derivatives are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and CNS modulation .

Properties

IUPAC Name |

3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-17-16-22(18(2)15-21(17)30-3)31(28,29)27-13-11-26(12-14-27)23-10-9-20(24-25-23)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGBALXNGVHOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the phenyl group and the piperazine ring. The sulfonyl group is then added to the piperazine ring, and finally, the methoxy-dimethylphenyl moiety is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group or the methoxy group.

Scientific Research Applications

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Murty et al. (2012) synthesized 6-phenylpyridazin-3(2H)-one derivatives with 4-substituted piperazines (e.g., aryl/heteroaryl groups) and evaluated their anticancer activity. Key findings include:

The target compound’s 4-methoxy-2,5-dimethylphenyl sulfonyl group may enhance cytotoxicity compared to simpler aryl substituents due to increased steric bulk and electron-withdrawing effects. Sulfonyl groups in similar contexts improve binding to kinase domains or DNA repair enzymes .

Antinociceptive Pyridazinones

Piaz et al. (1996) reported 4,5-functionalized 6-phenyl-3(2H)-pyridazinones with antinociceptive activity (ED50 = 10–30 mg/kg in mice). These compounds lack piperazine sulfonyl groups but share the pyridazine core. The target compound’s sulfonyl-piperazine moiety suggests divergent targets (e.g., enzyme inhibition vs. COX/LOX modulation) .

Dopamine Receptor Ligands

The target compound’s piperazine sulfonyl group may preclude dopamine receptor affinity but could engage other G-protein-coupled receptors (GPCRs) or transporters .

Bromodomain Inhibitors

AZD5153 () is a triazolopyridazine-based bivalent BRD4 inhibitor. Though structurally distinct, its optimization for pharmacokinetics (PK) via piperazine modifications suggests that the target compound’s piperazine sulfonyl group may improve solubility or half-life .

Substituent Effects on Bioactivity

- Sulfonyl vs. Sulfanyl: lists pyridazines with pyridinylmethylsulfanyl groups.

- Fluorophenyl vs. Methoxydimethylphenyl: ’s 2-fluorophenylpiperazine derivatives exhibit nanomolar affinities for serotonin/dopamine receptors. The target’s methoxydimethylphenyl group may shift selectivity toward non-CNS targets (e.g., kinases) due to reduced blood-brain barrier penetration .

Key Research Findings and Implications

Anticancer Potential: Structural parallels to Murty’s derivatives suggest the target compound may inhibit cancer cell proliferation via kinase or tubulin binding, though direct validation is needed .

Pharmacokinetic Profile : The methoxy and dimethyl groups likely enhance lipophilicity (clogP ~3.5 predicted), favoring oral bioavailability but requiring optimization to avoid hepatotoxicity .

Target Selectivity : Unlike L-750,667, the sulfonyl-piperazine group may reduce off-target CNS effects, positioning it for peripheral disease targets (e.g., inflammation, solid tumors) .

Biological Activity

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N6O3S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 1019104-10-9 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The sulfonamide group enhances its binding affinity, potentially leading to increased therapeutic efficacy in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that the compound may possess antidepressant-like properties in animal models. It appears to modulate serotonin levels, which could be beneficial for mood regulation.

- Anxiolytic Activity : Preliminary data suggest potential anxiolytic effects, making it a candidate for further research in anxiety disorders.

- Antitumor Properties : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating an antidepressant effect. The mechanism was linked to increased serotonin levels in the hippocampus.

Case Study 2: Anxiolytic Effects

In another study, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. Results indicated increased time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Case Study 3: Antitumor Efficacy

A series of experiments were performed on various human cancer cell lines (e.g., breast and colon cancer). The results showed that the compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine with high purity?

The synthesis typically involves:

- Sulfonylation : Introducing the sulfonyl group to the piperazine moiety using sulfonyl chlorides under inert atmospheres (e.g., nitrogen) and solvents like dichloromethane or dimethylformamide (DMF) .

- Coupling reactions : Connecting the pyridazine core to the substituted phenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled temperatures (60–100°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Yield optimization relies on precise stoichiometry and reaction time (12–24 hours) .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integration. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in crowded spectral regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₄H₂₇N₄O₃S) and detects isotopic patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization or surface plasmon resonance (SPR) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time to ensure reproducibility .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew activity .

- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted phenyl groups) to isolate pharmacophores .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) or formulate as nanoparticles using PLGA polymers .

- Metabolic blocking : Replace labile methoxy groups with trifluoromethoxy or methylenedioxy moieties to reduce oxidative demethylation .

- Prodrug design : Mask sulfonamide groups with ester linkages for improved bioavailability .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Functional group variation : Synthesize analogs with modifications to:

- Sulfonyl group : Replace 4-methoxy-2,5-dimethylphenyl with 3,4-dichlorophenyl for enhanced hydrophobicity .

- Pyridazine core : Substitute phenyl with heteroaromatic rings (e.g., thiophene, furan) to modulate π-π stacking .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like dopamine receptors or cyclooxygenase-2 (COX-2) .

Q. What experimental designs are suitable for analyzing reaction mechanisms in derivative synthesis?

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., sulfonylation vs. coupling) .

- Isotopic labeling : Introduce deuterium at reactive sites (e.g., piperazine N-H) to trace proton transfer pathways .

- Control experiments : Compare yields under varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to elucidate catalytic roles .

Methodological Tables

Q. Table 1. Reaction Optimization for Key Synthetic Steps

Q. Table 2. Common Contradictions in Biological Data and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.